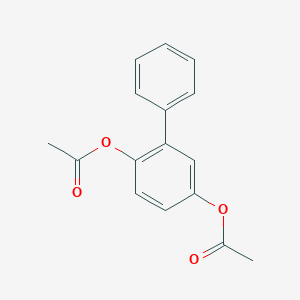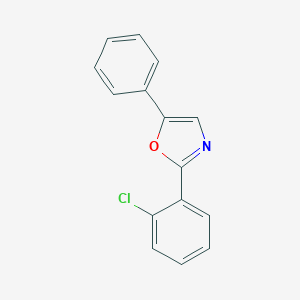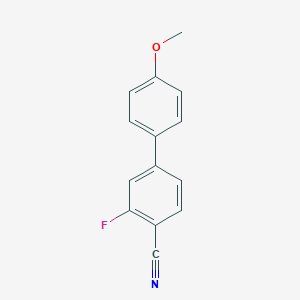
Phenylhydroquinone diacetate
概要
説明
Phenylhydroquinone diacetate is a chemical compound with the molecular formula C16H14O4 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The InChI string representation of its structure isInChI=1S/C16H14O4/c1-11(17)19-14-8-9-16(20-12(2)18)15(10-14)13-6-4-3-5-7-13/h3-10H,1-2H3 . Chemical Reactions Analysis
This compound may participate in various chemical reactions. Quinones, a class of compounds to which this compound belongs, are known to be involved in selective oxidation of organic molecules .Physical And Chemical Properties Analysis
This compound is a light grey powder . Its melting point ranges from 66-71°C, and it has a boiling point of approximately 373.4°C . The compound has a density of 1.2117 (rough estimate) and a refractive index of 1.5447 (estimate) .科学的研究の応用
Cell Damage and Sister-Chromatid Exchange : Phenylhydroquinone (PHQ), a metabolite of o-phenylphenol, has been studied for its effects on cell damage in CHO-K1 cells. It was found that PHQ could induce cell damage, including sister-chromatid exchange and cell-cycle delay, due to its autoxidation. The presence of hydrogen peroxide (H2O2) may accelerate this autoxidation, leading to increased production of toxic intermediates (Tayama & Nakagawa, 1994).
Synthesis and Properties for Polymer Preparation : Phenylhydroquinone diacetate has been used in the synthesis of monomers for creating high molecular weight aromatic polyesters. These polyesters are potentially useful in applications like liquid crystal polymers (Majnusz & Lenz, 1985).
Depigmenting Action on Skin : The depigmenting effects of phenylhydroquinone on the skin have been observed. It was found to cause marked depigmentation and hypopigmentation of the skin, indicating its potential use in skin lightening treatments or as a model for studying depigmentation mechanisms (Tayama & Takahama, 2002).
DNA Adduct Formation : Phenylhydroquinone has been studied for its ability to form DNA adducts in HL-60 cells, suggesting a potential role in carcinogenesis due to its peroxidase activation (Horváth et al., 1992).
Cytotoxic and Genotoxic Effects : Phenylhydroquinone is also known to cause cytotoxic and genotoxic effects through its enzymatic and nonenzymatic autoxidation. Reactive intermediates like PSQ and PBQ, produced during this process, may be responsible for these effects (Ozawa et al., 2000).
Thymocyte Development Inhibition : In a study, o-phenylphenol and its metabolite phenylhydroquinone were found to induce thymic atrophy and inhibit thymocyte development in mice. This effect was mediated through cell cycle arrest and apoptosis in a p53-dependent pathway (Nakata et al., 2013).
Safety and Hazards
Phenylhydroquinone diacetate should be handled with care. It is recommended to avoid dust formation, inhalation, and contact with skin and eyes . In case of contact, immediate medical attention is advised . It should be stored in a well-ventilated place and kept away from heat and sources of ignition .
将来の方向性
作用機序
Target of Action
Phenylhydroquinone diacetate is a chemical compound used in proteomics research It’s known to be involved in the polymerization of aromatic diacids .
Mode of Action
The mode of action of this compound involves its participation in the polymerization of aromatic diacids . The model reactions of p-tert-butylbenzoic acid (ptBuBA) with either hydroquinone diacetate (HQD) or p-acetylaminophenol (APAP) follow second-order kinetics in homogeneous conditions . HQD and APAP have approximately equal reactivity .
Biochemical Pathways
This compound is involved in the bulk polymerization of aromatic diacids with aromatic diacetates . The polycondensation of terephthalic acid (TA) with HQD, TA with 2-phenylhydroquinone diacetate (PhHQD), and TA with HQD and with 2,6-naphthalenedicarboxylic acid (NDA), follow pseudo-first-order kinetics . These reactions are heterogeneous .
Result of Action
The result of this compound’s action is the formation of polymers through the process of bulk polymerization of aromatic diacids with aromatic diacetates . The rate of polymerization and the properties of the resulting polymers can vary depending on the specific conditions and reactants used .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of polymerization can be affected by the solubility of the 1:1 dimer, which plays a crucial role in determining the polymerization rate . The mechanism changes from acidolysis to a dehydration esterification in the later stage of the AA/BB polymerization .
特性
IUPAC Name |
(4-acetyloxy-3-phenylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(17)19-14-8-9-16(20-12(2)18)15(10-14)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVDHXPXHBVBNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00877971 | |
| Record name | (1,1'-Biphenyl)-2,5-diol, diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00877971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58244-28-3 | |
| Record name | [1,1′-Biphenyl]-2,5-diol, 2,5-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58244-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-2,5-diol, diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058244283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-2,5-diol, diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00877971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 58244-28-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Phenylhydroquinone diacetate influence the properties of the resulting LCP compared to other monomers like hydroquinone diacetate?
A1: this compound, when used as a monomer in LCP synthesis, contributes to a higher glass transition temperature (Tg) compared to hydroquinone diacetate. Research has shown that LCPs incorporating either naphthalene or phenylhydroquinone units exhibit Tg values ranging from 140-170 °C [, ]. This is attributed to the bulky phenyl group in this compound, which restricts chain mobility and increases the energy required for the transition from a glassy to a rubbery state. This higher Tg is desirable for applications requiring thermal stability at elevated temperatures.
Q2: Can you elaborate on the kinetics of polymerization when this compound is used with terephthalic acid compared to hydroquinone diacetate?
A2: Studies using gas chromatography to analyze the kinetics of bulk polymerization revealed that terephthalic acid reacts faster with this compound (PhHQD) than with hydroquinone diacetate (HQD) []. This difference in polymerization rate is attributed to the solubility of the 1:1 dimer formed during the reaction. While the exact reason for the higher solubility of the TA/PhHQD dimer wasn't definitively established, it highlights the significant influence monomer structure has on the polymerization process, even when the reactive groups are seemingly similar.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Morpholine, 4-[(1-chlorobutyl)sulfonyl]-](/img/structure/B184798.png)

![N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B184806.png)






![1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide](/img/structure/B184816.png)
![4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one](/img/structure/B184818.png)